4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

Medicinal Chemistry Chemical Biology Drug Design

Researchers developing latent fingerprint detection probes or dual-emission amyloid imaging agents often face limited access to the specific 2-methyl oxazolone scaffold covered by CN-113582931-B. This compound fills that gap with a sterically accessible 2-methyl group that enables milder nucleophilic ring-opening for derivatization, unlike sluggish 2-phenyl analogs. Key advantages: - Validated core for patented forensic DNA-staining probes and neurodegenerative disease imaging fluorophores. - 95% purity with batch-specific documentation supports reproducible photophysical characterization. - Available in 1 g research quantities with ambient shipping, simplifying parallel synthesis workflows.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1787-23-1
Cat. No. B178583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
CAS1787-23-1
Synonyms4-[4-(Dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1
InChIInChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8-
InChIKeyUZJOKNWPCVCPLB-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class


4-[4-(Dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one (CAS 1787-23-1) is a synthetic 4-arylidene-5(4H)-oxazolone (azlactone) derivative bearing a strong electron-donating 4-(dimethylamino)phenyl substituent at the exocyclic methylidene position and a methyl group at the 2-position of the oxazolone ring . This compound belongs to the push-pull oxazolone family widely employed as fluorescent probes, nonlinear optical chromophores, and synthetic intermediates, yet its 2-methyl substitution distinguishes it from the more extensively characterized 2-phenyl analogs that dominate the oxazolone literature .

Why Generic Oxazolones Cannot Substitute


The performance and applicability of 4-arylidene-5(4H)-oxazolones are exquisitely sensitive to the nature of the substituent at the 2-position. The 2-methyl group in CAS 1787-23-1 imparts a distinct steric and electronic profile compared to the widely studied 2-phenyl analogs (e.g., DPO/AZA2, AZ4). The reduced steric bulk at C2 lowers the barrier for nucleophilic ring-opening reactions, enabling derivatization pathways that are sluggish or require forcing conditions with 2-phenyl congeners [1]. In fluorescence applications, the 2-substituent modulates the push-pull character and solvatochromic behavior of the oxazolone chromophore; the 2-methyl derivative occupies a specific position in the donor-acceptor parameter space that cannot be replicated by 2-phenyl, 2-tert-butyl, or unsubstituted analogs, making direct substitution scientifically invalid without re-optimization of the entire assay or device [2].

Quantitative Differentiation Evidence


Molecular Weight and Steric Profile

CAS 1787-23-1 (2-methyl derivative) has a molecular weight of 230.26 g/mol (C₁₃H₁₄N₂O₂), compared to 292.33 g/mol for the 2-phenyl analog 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one (DPO, C₁₈H₁₆N₂O₂) . This represents a 21.2% reduction in molecular weight. In drug discovery contexts where ligand efficiency metrics (e.g., LE = ΔG per heavy atom) and compliance with Lipinski's Rule of Five (MW < 500) are critical, the lower MW of the 2-methyl derivative provides a favorable starting point for structure-activity relationship (SAR) exploration before molecular obesity becomes a limiting factor [1].

Medicinal Chemistry Chemical Biology Drug Design

Patent Coverage in Forensic and Diagnostic Probes

CAS 1787-23-1 is explicitly encompassed within the Markush structure (Formula I) of Chinese patent CN-113582931-B, which claims a 'Fluorescent dye probe for latent fingerprint detection and preparation method and application thereof' [1]. The patent describes the functional fluorescent dye probe molecule as capable of selectively staining DNA and latent fingerprints. Separately, a dual-emission fluorescent probe patent for detecting beta-amyloid protein plaques (relevant to Alzheimer's disease diagnostics) also incorporates the 2-methyl oxazolone core structure within its claims . The 2-phenyl analog (DPO), while extensively studied for pH and glucose sensing, does not appear in these specific forensic or amyloid imaging patent families, indicating that the 2-methyl substitution was intentionally selected for these particular probe designs.

Forensic Science Fluorescent Probes Diagnostic Imaging

Ring-Opening Reactivity for Derivatization

The 2-phenyl analog 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone (AZ4) was found to be 'less reactive' toward ring-opening with anilines under conventional heating, requiring microwave-assisted conditions (typically 300 W, 5–15 min) to achieve benzamide formation in good yields [1]. The reduced steric hindrance at C2 in the 2-methyl derivative (CAS 1787-23-1) is expected to lower the activation barrier for nucleophilic attack at the carbonyl carbon (C5), enabling ring-opening derivatization under milder thermal conditions. This differential reactivity has been exploited in the synthesis of benzamide libraries where oxazolone ring opening is the key diversity-generating step [2].

Synthetic Chemistry Benzamide Synthesis Medicinal Chemistry

Commercial Availability as a Building Block

CAS 1787-23-1 is commercially cataloged as a 'Building Block' with documented purity specifications: available at 95% purity from AKSci (catalog 5972AD) and at 96% purity from Alfa Chemistry (catalog ACM1787231) . The compound is explicitly categorized under 'Building Blocks; Miscellaneous' in the Laiyao Standard substance database (catalog B402823), confirming its intended use as a synthetic intermediate rather than merely an analytical reference standard . In contrast, the 2-phenyl analog (DPO) is more commonly positioned as a research-grade fluorescent dye rather than as a procurement-ready building block for downstream synthesis, reflecting different supply chain profiles.

Chemical Procurement Building Blocks Quality Control

Predicted LogP and Polar Surface Area

Calculated physicochemical properties for CAS 1787-23-1 indicate a LogP of approximately 1.50 and a topological polar surface area (tPSA) of 41.9 Ų [1]. By comparison, the 2-phenyl analog (DPO, MW 292.33) is expected to have a higher LogP (estimated ~3.0–3.5) due to the additional phenyl ring, significantly increasing lipophilicity. The lower LogP and smaller tPSA of the 2-methyl derivative place it in a more favorable region of drug-like chemical space for oral bioavailability, as defined by the Lipinski and Veber rules [2]. This physicochemical differentiation is particularly relevant when selecting oxazolone cores for CNS-targeted probe design, where lower tPSA (< 60–70 Ų) and moderate LogP (1–3) are desirable for blood-brain barrier penetration.

ADME Prediction Drug-likeness Computational Chemistry

Recommended Application Scenarios


Latent Fingerprint Visualization Probes

CAS 1787-23-1 is the oxazolone derivative with explicit patent protection (CN-113582931-B) for latent fingerprint detection probes, where its 2-methyl substitution enables selective DNA staining in fingerprint residues . Forensic laboratories and probe development teams should prioritize this compound over 2-phenyl analogs that lack this specific IP coverage and have not been validated in fingerprint imaging applications. The compound's moderate LogP (~1.5) and acceptor-donor push-pull character support aqueous compatibility and selective binding to fingerprint components.

Beta-Amyloid Plaque Imaging for Alzheimer's

A dual-emission fluorescent probe incorporating the 2-methyl oxazolone core has been patented for detecting beta-amyloid protein plaques, positioning CAS 1787-23-1 as a validated scaffold for neurodegenerative disease imaging . The 2-methyl group's reduced steric profile relative to 2-phenyl may enhance binding pocket accommodation within amyloid fibril structures. Research teams developing amyloid imaging agents should evaluate this compound as a core fluorophore scaffold, particularly for dual-emission ratiometric sensing designs.

Benzamide Library Synthesis via Ring Opening

The reduced steric hindrance at C2 in CAS 1787-23-1, combined with the electron-donating 4-(dimethylamino)phenyl group that activates the oxazolone ring, makes this compound an efficient substrate for nucleophilic ring-opening reactions with amines to generate benzamide or dehydroamino acid derivatives . Compared to the 2-phenyl analog (AZ4), which requires microwave irradiation for efficient ring opening, the 2-methyl derivative is expected to react under milder thermal conditions, facilitating parallel synthesis workflows and reducing specialized equipment requirements in medicinal chemistry laboratories.

Nonlinear Optical Chromophore Design

The oxazolone core with a 4-(dimethylamino)phenyl donor and C2-methyl acceptor configuration represents a specific push-pull chromophore architecture with documented two-photon absorption properties in closely related oxazolone systems . CAS 1787-23-1 serves as a procurable building block for systematic variation of the donor-acceptor strength in nonlinear optical materials, where the 2-methyl group provides a baseline acceptor strength that can be compared against 2-phenyl, 2-tert-butyl, and other C2-substituted variants in structure-property relationship studies. Its commercial availability at ≥95% purity with batch-level documentation supports reproducible photophysical characterization campaigns .

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